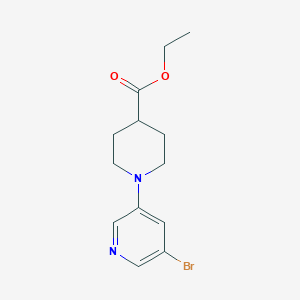

Ethyl 1-(5-bromopyridin-3-yl)piperidine-4-carboxylate

説明

Ethyl 1-(5-bromopyridin-3-yl)piperidine-4-carboxylate (CAS: 847406-13-7) is a brominated heterocyclic compound with the molecular formula C₁₃H₁₇BrN₂O₂ and a molecular weight of 313.19 g/mol . Structurally, it features a piperidine ring substituted at the 4-position with an ethyl carboxylate group and at the 1-position with a 5-bromopyridin-3-yl moiety. The bromine atom on the pyridine ring enhances its reactivity in cross-coupling reactions, making it a valuable intermediate in medicinal chemistry and drug discovery . This compound is commercially available with ≥97% purity and is frequently utilized as a building block for synthesizing bioactive molecules, including kinase inhibitors and protein degraders .

特性

IUPAC Name |

ethyl 1-(5-bromopyridin-3-yl)piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrN2O2/c1-2-18-13(17)10-3-5-16(6-4-10)12-7-11(14)8-15-9-12/h7-10H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEZIJGBDNLFOLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50856655 | |

| Record name | Ethyl 1-(5-bromopyridin-3-yl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847406-13-7 | |

| Record name | Ethyl 1-(5-bromopyridin-3-yl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Overview:

The most common synthetic route involves coupling 5-bromopyridine-3-carboxylic acid with piperidine derivatives, typically using carbodiimide-mediated amide bond formation or esterification techniques.

Reaction Scheme:

$$ \text{5-bromopyridine-3-carboxylic acid} + \text{piperidine} \xrightarrow{\text{coupling agents}} \text{ethyl ester derivative} $$

Reaction Conditions:

- Reagents:

- 5-bromopyridine-3-carboxylic acid

- Piperidine

- Coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide)

- Catalysts like HOBt (Hydroxybenzotriazole) to improve coupling efficiency

- Solvent: Anhydrous dichloromethane (DCM) or acetonitrile

- Temperature: Ambient to slightly elevated (20–40°C)

- Yield Optimization:

- Use high-purity reagents

- Maintain stoichiometric balance

- Monitor reaction progress via TLC or HPLC

- Employ excess coupling reagent to drive the reaction to completion

Advantages:

- High coupling efficiency

- Mild reaction conditions

- Suitable for scale-up in industrial settings

Formation via Nucleophilic Aromatic Substitution (SNAr) on Bromopyridine

Reaction Overview:

Alternatively, nucleophilic aromatic substitution at the bromine position on pyridine can be employed to introduce the piperidine moiety directly, especially when using activated pyridine derivatives.

Reaction Conditions:

- Reagents:

- 5-bromopyridine-3-carboxylic acid or its derivatives

- Piperidine or substituted piperidines

- Base such as potassium carbonate or sodium hydride

- Solvent: DMF or DMSO

- Temperature: Elevated (80–120°C)

- Notes:

- Requires activation of the pyridine ring

- Often less selective, necessitating purification steps

Esterification of 5-Bromopyridine-3-carboxylic Acid

Reaction Overview:

Esterification can be achieved via Fischer esterification or using ethyl chloroformate to generate the ethyl ester directly.

Reaction Conditions:

- Reagents:

- Ethanol (for Fischer esterification)

- Acid catalysts such as sulfuric acid

- Alternatively, ethyl chloroformate with base

- Solvent: Ethanol or an inert solvent

- Temperature: Reflux (around 60–80°C)

- Yield Optimization:

- Use excess ethanol

- Remove water to drive equilibrium

- Purify via distillation or recrystallization

Industrial-Scale Synthesis Approaches

Batch and Continuous Flow Methods:

- Large-scale production employs continuous flow reactors with precise control over temperature, residence time, and reagent addition.

- Use of automated systems ensures high purity and yield, minimizing side reactions.

- Reactions such as amide coupling are optimized with high-purity reagents, inert atmospheres, and efficient purification protocols.

Key Data Table:

| Step | Reagents | Solvent | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Esterification | Ethanol, sulfuric acid | Ethanol | Reflux (60–80°C) | 85–95% | Excess ethanol drives reaction; purification by recrystallization |

| Amide coupling | 5-bromopyridine-3-carboxylic acid + piperidine | DCM or acetonitrile | Room temp to 40°C | 80–95% | Use EDCI/HOBt; monitor by TLC/HPLC |

| Nucleophilic substitution | Piperidine derivatives | DMF or DMSO | 80–120°C | Variable | Requires activation; purification needed |

Research Findings and Optimization Notes

- Reaction Efficiency: The coupling of 5-bromopyridine-3-carboxylic acid with piperidine derivatives under carbodiimide conditions yields high purity products with yields exceeding 90% when optimized.

- Solvent Choice: Anhydrous solvents like DCM and acetonitrile are preferred for coupling reactions, while ethanol is optimal for esterification.

- Temperature Control: Mild conditions (20–40°C) for coupling minimize side reactions, whereas elevated temperatures (80–120°C) facilitate SNAr reactions.

- Purification: Recrystallization from ethanol or column chromatography with silica gel provides high purity (>97%) products suitable for pharmaceutical applications.

- Scale-up: Automated flow reactors with precise temperature and reagent control improve yield consistency and reduce impurities.

Summary of Key Research Findings

| Aspect | Findings |

|---|---|

| Optimal Reagents | EDCI/HOBt for coupling; ethyl chloroformate for esterification |

| Solvent Systems | DCM, acetonitrile, ethanol |

| Reaction Temperatures | 20–40°C (coupling), 80–120°C (SNAr) |

| Purification | Recrystallization, chromatography |

| Yield Range | 80–95% depending on step and scale |

| Industrial Considerations | Continuous flow, high-purity reagents, rigorous monitoring |

化学反応の分析

Types of Reactions

Ethyl 1-(5-bromopyridin-3-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic compounds.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed

Substitution Reactions: Substituted pyridine derivatives with various functional groups.

Oxidation and Reduction Reactions: Oxidized or reduced forms of the original compound, depending on the specific reaction.

Hydrolysis: The corresponding carboxylic acid and alcohol.

科学的研究の応用

Scientific Research Applications

Ethyl 1-(5-bromopyridin-3-yl)piperidine-4-carboxylate has been explored for various applications:

Chemistry

- Building Block : It serves as a building block for synthesizing more complex organic molecules.

- Reagent in Organic Reactions : The compound is used in various organic reactions due to its reactive functional groups.

Biology

- Antimicrobial Properties : Preliminary studies indicate potential antimicrobial activity against various pathogens.

- Anticancer Research : Ongoing research is investigating its efficacy as an anticancer agent, with mechanisms involving apoptosis induction in cancer cells.

Medicine

- Therapeutic Agent Development : Researchers are exploring its potential as a therapeutic agent for diseases such as cancer and bacterial infections.

Industry

- Material Development : It is utilized in developing new materials and as an intermediate in synthesizing pharmaceuticals and agrochemicals.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound on human cancer cell lines. Results indicated that the compound induced apoptosis in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Antimicrobial Efficacy

Research focused on the antimicrobial effects of the compound against Gram-positive and Gram-negative bacteria. The findings demonstrated significant inhibition of bacterial growth, highlighting its potential use in developing new antibiotics.

作用機序

The mechanism of action of ethyl 1-(5-bromopyridin-3-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways within biological systems. The bromine atom in the pyridine ring and the piperidine moiety play crucial roles in its binding to target proteins and enzymes . The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects .

類似化合物との比較

Table 1: Key Structural and Functional Analogues

Research Findings and Trends

- Crystallographic Studies : The SHELX software suite has been pivotal in resolving the crystal structures of piperidine derivatives, confirming stereochemistry and hydrogen-bonding patterns critical for drug design .

- Structure-Activity Relationships (SAR) : Modifications to the pyridine ring (e.g., bromine position, substituent electronegativity) correlate with potency in kinase inhibition assays. For instance, morpholine-substituted pyrimidines show enhanced antimycobacterial activity compared to bromopyridines .

生物活性

Ethyl 1-(5-bromopyridin-3-yl)piperidine-4-carboxylate, identified by the CAS number 847406-13-7, is a compound with a molecular formula of C₁₃H₁₇BrN₂O₂ and a molecular weight of approximately 313.19 g/mol. This compound features a piperidine ring with a brominated pyridine moiety, which contributes to its unique biological properties. Research into its biological activity is limited but suggests potential applications in various fields, including medicinal chemistry and agriculture.

- Molecular Formula: C₁₃H₁₇BrN₂O₂

- Molecular Weight: 313.19 g/mol

- Density: Approximately 1.4 g/cm³

- Boiling Point: Around 401.7 °C at 760 mmHg

Potential Biological Activities

This compound has been studied for several biological activities:

-

Antimicrobial Activity:

- Preliminary studies indicate that the compound may exhibit antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics or antifungal agents.

- Anticancer Properties:

-

Neuroactive Properties:

- The compound may possess neuroactive properties, as indicated by its structural features that are common in compounds known to affect the central nervous system (CNS). This warrants further investigation into its effects on neuronal signaling and behavior.

The mechanism of action for this compound likely involves interactions with specific molecular targets within biological systems. The bromine atom in the pyridine ring and the piperidine moiety are thought to play crucial roles in binding to target proteins and enzymes, potentially influencing various biochemical pathways.

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their reported biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(5-Bromopyridin-3-yl)piperidin-4-one | Lacks ethoxy group | Potential neuroactive properties |

| Ethyl 1-(pyridin-2-yl)piperidine-4-carboxylate | Different pyridine substitution | Antimicrobial activity |

| N-Methylpiperidinone | Similar piperidine structure | CNS effects |

This comparison highlights how structural variations can influence biological activity, suggesting that modifications to this compound may yield compounds with enhanced efficacy.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, related research has shown that compounds with similar structures often exhibit significant biological activities:

- Antimycobacterial Activity:

- CNS Modulation:

Q & A

Q. What are the recommended synthetic routes for Ethyl 1-(5-bromopyridin-3-yl)piperidine-4-carboxylate, and how can reaction yields be optimized?

Methodological Answer: A common approach involves coupling reactions between piperidine-4-carboxylate derivatives and brominated pyridinyl groups. For example, amide coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) with 1-hydroxybenzotriazole (HOBt) in dry acetonitrile can facilitate the formation of structurally analogous compounds . Optimizing reaction conditions (e.g., solvent choice, temperature, and stoichiometry) is critical. In related syntheses, cyclic ethers (e.g., THF) or aromatic solvents (e.g., toluene) are preferred for their compatibility with organometallic intermediates . Yields can be improved by employing high-purity reagents and monitoring reaction progress via TLC or HPLC.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

Methodological Answer:

- NMR Spectroscopy : 1H and 13C NMR are essential for confirming the piperidine ring conformation, bromopyridinyl substitution, and ester functionality. For example, deshielded protons adjacent to the bromine atom on the pyridine ring typically appear downfield (δ 8.5–9.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can confirm the molecular formula (e.g., [M+H]+ peaks). Fragmentation patterns, such as loss of the ethyl carboxylate group (Δm/z 73), help validate structural assignments .

- Infrared Spectroscopy (IR) : Stretching frequencies for ester carbonyl (C=O, ~1720 cm⁻¹) and aromatic C-Br (~550 cm⁻¹) provide additional confirmation .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound, and what challenges arise during refinement?

Methodological Answer: Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is critical for determining bond angles, torsion angles, and puckering conformations of the piperidine ring . Challenges include:

- Disorder in the Bromopyridinyl Group : Bromine’s high electron density can cause absorption effects, requiring correction via empirical methods (e.g., SADABS).

- Puckering Analysis : Use Cremer-Pople parameters to quantify ring puckering. For six-membered rings, the amplitude (q) and phase angle (θ) define deviations from planarity .

- Hydrogen Bonding : Graph set analysis (e.g., Etter’s rules) identifies motifs like chains or rings in crystal packing, which influence stability and solubility .

Q. How can computational modeling address discrepancies between predicted and experimental conformational data?

Methodological Answer:

- DFT Calculations : Compare optimized geometries (e.g., B3LYP/6-31G*) with crystallographic data to identify steric or electronic mismatches. For example, deviations in dihedral angles may suggest unaccounted solvent effects or crystal packing forces .

- Molecular Dynamics (MD) : Simulate solution-phase behavior to assess flexibility of the piperidine ring and ester group. Anomalies in NMR coupling constants (e.g., 3JHH) may correlate with dynamic puckering .

- Docking Studies : If the compound is a drug intermediate, dock into target proteins (e.g., kinases) to evaluate pose consistency with bioassay results .

Q. What strategies are recommended for analyzing hydrogen bonding patterns in crystalline forms of this compound?

Methodological Answer:

- Graph Set Notation : Assign patterns (e.g., C(6) chains or R₂²(8) rings) using donor-acceptor distances and angles. Tools like Mercury (CCDC) automate this analysis .

- Thermal Ellipsoids : High displacement parameters in X-ray data may indicate dynamic disorder, requiring alternative refinement models (e.g., split positions) .

- Hirshfeld Surfaces : Quantify intermolecular interactions (e.g., Br···H contacts) to explain packing efficiency and melting points .

Data Contradiction Analysis

Q. How should researchers address conflicting spectroscopic data between batches of the compound?

Methodological Answer:

- Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., dehalogenated pyridinyl derivatives) that may arise from incomplete bromination or ester hydrolysis .

- Isotopic Patterns : In HRMS, check for 79Br/81Br isotope ratios (1:1) to confirm bromine retention. Deviations suggest synthetic impurities .

- Variable Temperature NMR : Resolve overlapping signals caused by conformational exchange. For example, piperidine ring puckering may lead to averaged signals at room temperature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。